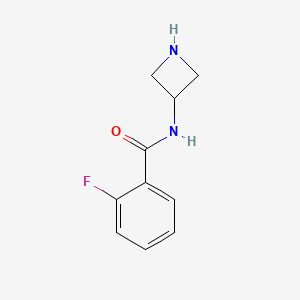

N-(azetidin-3-yl)-2-fluorobenzamide

Description

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) is a tri-fluorinated benzamide synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, achieving an 88% yield . Its molecular formula is C₁₃H₈F₃NO (Mr = 251.20), and it crystallizes in the monoclinic space group Pn with unit cell parameters a = 4.9556(2) Å, b = 5.6718(3) Å, c = 19.6250(15) Å, and β = 96.618(6)° . Key spectroscopic data include a melting point of 100–102°C and distinct ¹⁹F NMR signals at −114, −139, and −147 ppm, reflecting its substitution pattern .

The crystal structure, resolved via single-crystal X-ray diffraction, reveals near-coplanar aromatic rings (interplanar angle = 0.5°) but significant deflection (~23°) of the central amide plane due to steric and electronic effects . Intermolecular interactions include 1D amide-amide hydrogen bonding along the a-axis, C–H···F/O contacts, and C–F···C ring-stacking interactions (F12···C26 = 3.151 Å) .

Properties

IUPAC Name |

N-(azetidin-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCRFTUYOAMPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-fluorobenzamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using reducing agents such as lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.

Introduction of Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced through a coupling reaction between azetidine and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminium hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(azetidin-3-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Benzamides

Fluorination Patterns and Database Analysis

The Cambridge Structural Database (CSD) highlights trends in halogenated benzamides:

Fo23’s tri-fluorinated motif distinguishes it from di-/tetra-fluorinated analogs, which exhibit fewer stacking interactions and greater conformational homogeneity. Chlorinated analogs like JOFHAO (2-chloro-N-(2,3-dichlorophenyl)benzamide) adopt dual conformations in the same crystal lattice, a phenomenon absent in Fo23 due to fluorine’s smaller size and stronger electrostatic interactions .

Structural and Supramolecular Differences

- YAZBIN (N-(2,4-difluorophenyl)-2,4-difluorobenzamide) : Despite structural homology with Fo23, YAZBIN’s divergent fluorine substitution (2,4- vs. 2,3-positions) and lower data-collection temperature (100 K vs. 294 K) result in altered hydrogen-bonding networks and space group (P21/c vs. Pn) .

- RUXZOB/RUXZUH/YAZBEJ : These di-fluorinated analogs employ distinct space groups (P212121, P21/n, Pna21) and lack the aR₂²(12) synthon observed in Fo23, underscoring the sensitivity of crystal packing to halogen placement .

Pharmacological Potential of Fluorobenzamides

While Fo23’s bioactivity remains unexplored, structurally related fluorobenzamides demonstrate therapeutic relevance. For example, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide exhibits high sigma receptor affinity (Kᵢ = 3.4 nM) and selectivity (σ₂/σ₁ = 120), validated in PET imaging studies . This suggests that Fo23’s fluorine substitution and amide conformation could be leveraged in drug design, particularly for CNS targets.

Biological Activity

N-(azetidin-3-yl)-2-fluorobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle. The fluorobenzamide moiety enhances its chemical reactivity and biological interactions. The compound can be synthesized through various organic reactions, allowing for modifications that could improve its efficacy and specificity in biological applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

| Bacterial Strain | Activity | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Moderate | 15 |

| Escherichia coli | High | 20 |

| Klebsiella pneumoniae | Low | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.24 | Induction of apoptosis |

| PC-3 | 45.81 | Inhibition of cell proliferation |

The compound's mechanism involves the modulation of specific molecular targets, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : It can also interact with specific receptors involved in cellular signaling pathways, which may alter gene expression related to cell survival and proliferation.

Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial effects of this compound, researchers conducted agar diffusion assays against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity, particularly effective against E. coli and S. aureus.

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound using MCF-7 cells. The study revealed that treatment with this compound resulted in significant cytotoxicity, with an IC50 value indicating strong potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.